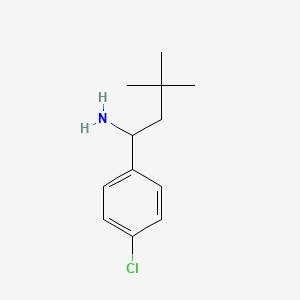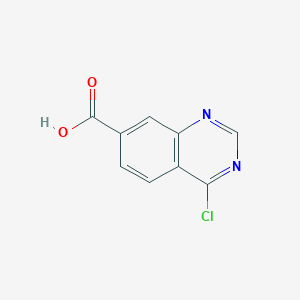
2-(5-Nitrofuran-2-yl)-1,3,4-oxadiazole
Vue d'ensemble
Description
2-(5-Nitrofuran-2-yl)-1,3,4-oxadiazole is a useful research compound. Its molecular formula is C6H3N3O4 and its molecular weight is 181.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
The primary targets of 2-(5-Nitrofuran-2-yl)-1,3,4-oxadiazole, a member of the nitrofuran class, are bacterial enzymes . These enzymes are involved in the aerobic and anaerobic degradation of glucose and pyruvate . The compound is effective against both gram-negative and gram-positive bacteria .
Biochemical Pathways
The compound’s action affects various biochemical pathways. For instance, it is known to suppress pathways regulated by certain proteins, including biofilm formation and the production of the virulence factor pyocyanin . This suggests that the compound could potentially be repurposed as an antivirulence drug to attenuate the severity of bacterial infections .
Pharmacokinetics
Nitrofurans are generally used topically for the prevention and treatment of bacterial skin infections . This suggests that the compound’s absorption, distribution, metabolism, and excretion (ADME) properties may be primarily localized to the site of application.
Result of Action
The result of the compound’s action is the inhibition of bacterial growth, making it an effective antibacterial agent . By inhibiting key bacterial enzymes and suppressing certain biochemical pathways, the compound can prevent bacteria from proliferating and forming biofilms .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s activation requires the presence of bacterial nitroreductases . Therefore, the compound’s efficacy may be reduced in environments with low bacterial density or in bacteria lacking these enzymes. Additionally, the compound’s stability could potentially be affected by factors such as pH, temperature, and the presence of other chemical substances, although specific data on these aspects are currently lacking.
Analyse Biochimique
Biochemical Properties
2-(5-Nitrofuran-2-yl)-1,3,4-oxadiazole plays a significant role in biochemical reactions, particularly due to its interaction with various enzymes and proteins. This compound is known to interact with nitroreductases, which are enzymes that catalyze the reduction of nitro groups to amines. The interaction between this compound and nitroreductases leads to the formation of reactive intermediates that can further interact with other biomolecules . Additionally, this compound has been shown to inhibit certain bacterial enzymes, thereby exhibiting antibacterial properties . The nature of these interactions involves the binding of this compound to the active sites of enzymes, leading to either inhibition or activation of enzymatic activity.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can induce oxidative stress in cells by generating reactive oxygen species (ROS), which can lead to alterations in cell signaling pathways . Furthermore, this compound has been shown to modulate gene expression by interacting with transcription factors and other regulatory proteins . The impact on cellular metabolism includes the inhibition of key metabolic enzymes, leading to disruptions in metabolic flux and energy production.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The binding interactions typically involve the formation of covalent or non-covalent bonds with target proteins, leading to alterations in their structure and function . Enzyme inhibition by this compound is often achieved through the binding of the compound to the enzyme’s active site, thereby preventing substrate access and catalytic activity . Additionally, this compound can influence gene expression by interacting with DNA or transcription factors, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or extreme pH conditions . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects, including sustained oxidative stress and prolonged inhibition of metabolic enzymes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exhibit therapeutic effects, such as antibacterial activity and modulation of immune responses . At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s beneficial effects are maximized at specific dosage ranges, beyond which adverse effects become prominent .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound is metabolized by nitroreductases, which reduce the nitro group to an amine, leading to the formation of reactive intermediates . These intermediates can further participate in various biochemical reactions, including conjugation with glutathione and other cellular thiols . The effects on metabolic flux and metabolite levels are significant, as this compound can inhibit key metabolic enzymes, leading to alterations in the concentrations of critical metabolites .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is known to interact with membrane transporters, facilitating its uptake into cells . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation . The distribution of this compound within tissues is also influenced by its affinity for specific cellular compartments and its ability to cross biological membranes .
Subcellular Localization
The subcellular localization of this compound is a critical factor that affects its activity and function. This compound has been observed to localize in various cellular compartments, including the cytoplasm, mitochondria, and nucleus . The targeting signals and post-translational modifications that direct this compound to specific organelles are essential for its biochemical activity . For instance, the presence of specific amino acid sequences or chemical modifications can influence the compound’s localization to the mitochondria, where it can exert its effects on mitochondrial function and energy production .
Propriétés
IUPAC Name |
2-(5-nitrofuran-2-yl)-1,3,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3N3O4/c10-9(11)5-2-1-4(13-5)6-8-7-3-12-6/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMBJNWQLOVXFNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)[N+](=O)[O-])C2=NN=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89488-64-2 | |
| Record name | 2-(5-nitrofuran-2-yl)-1,3,4-oxadiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![((2,5-Dimethyl-1-[4-(methylthio)phenyl]-1H-pyrrol-3-YL)methyl)amine](/img/structure/B1420156.png)
![[2-(4-Methoxyphenyl)indolizin-3-yl]methanamine](/img/structure/B1420157.png)
![3-chloro-N-{[3-(2,6-difluorophenyl)-4,5-dihydro-5-isoxazolyl]methyl}-5-(trifluoromethyl)-2-pyridinamine](/img/structure/B1420158.png)




![2-Chloro-6-phenyl-3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B1420166.png)
![2-Chloro-N-(4,4-dimethyl-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)acetamide](/img/structure/B1420169.png)
